molecular formula C6H18NO15P3 B13813390 D-Myo-inositol 1,3,4-tris-*phosphate amm onium

D-Myo-inositol 1,3,4-tris-*phosphate amm onium

Cat. No.: B13813390
M. Wt: 437.13 g/mol
InChI Key: LCBKVESQTQJLKF-WKCSCVCJSA-N
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Description

D-Myo-inositol 1,3,4-trisphosphate ammonium (Ins(1,3,4)P₃) is a phosphorylated derivative of myo-inositol, a cyclic polyol central to eukaryotic signaling pathways. This molecule is generated via the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) or through sequential phosphorylation/dephosphorylation of higher-order inositol phosphates (IPs) . Ins(1,3,4)P₃ acts as a secondary messenger, modulating intracellular calcium (Ca²⁺) release and regulating metabolic enzymes such as inositol 3,4,5,6-tetrakisphosphate 1-kinase (Ki = 50 nM) . Its ammonium salt form enhances solubility for experimental applications, including kinase/phosphatase assays and Ca²⁺ mobilization studies .

Properties

Molecular Formula

C6H18NO15P3

Molecular Weight

437.13 g/mol

IUPAC Name

azanium;[(1S,2S,3S,4R,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3+,4+,5+,6+;/m1./s1

InChI Key

LCBKVESQTQJLKF-WKCSCVCJSA-N

Isomeric SMILES

[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+]

Origin of Product

United States

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins with commercially available myo-inositol , a cyclohexanehexol with six hydroxyl groups. The key challenge is the selective phosphorylation at the 1, 3, and 4 positions while protecting other hydroxyl groups to prevent undesired reactions. The general approach involves:

  • Selective protection of hydroxyl groups using benzyl, allyl, or methoxybenzyl ethers.
  • Regioselective phosphorylation of the free hydroxyl groups.
  • Deprotection steps to yield the free trisphosphate salt.
  • Conversion to the ammonium salt form for stability and usability.

Protection and Regioselective Functionalization

Protection of Hydroxyl Groups

  • Benzylation and Allylation:
    Key intermediates are prepared by benzylating or allylating specific hydroxyl groups to mask them temporarily. For example, 1,4-di-O-allyl-myo-inositol can be selectively p-methoxybenzylated at the 3-position to protect that site while leaving others free for phosphorylation.

  • Cyclohexylidene Ketal Formation:
    In some syntheses, cyclohexylidene groups are used to protect vicinal diols, enabling selective reactions on other hydroxyls.

Regioselective Phosphorylation

  • Phosphitylation is achieved using reagents such as bis(benzyloxy)(diisopropylamino)phosphine , which allows introduction of protected phosphate groups at the desired positions.

  • Oxidation of the phosphite triesters to phosphate triesters is typically performed using tert-butyl hydroperoxide or similar oxidants.

Deprotection and Salt Formation

  • Deprotection:
    Removal of benzyl, allyl, and methoxybenzyl protecting groups is achieved by catalytic hydrogenolysis or treatment with sodium in liquid ammonia, which also helps to prevent phosphate migration.

  • Ammonium Salt Formation:
    The free trisphosphate is converted into the ammonium salt, which is more stable and easier to handle. The ammonium salt form typically contains approximately 3.5 ammonium ions per molecule, as confirmed by elemental analysis.

Detailed Synthetic Route Example

A representative synthetic sequence is as follows (adapted from key literature):

Step Description Reagents/Conditions Outcome
1 Starting from myo-inositol, form 1,4-di-O-allyl-3-O-(p-methoxybenzyl)-myo-inositol Allyl bromide, p-methoxybenzyl chloride, base Selectively protected intermediate
2 Benzylation of remaining free hydroxyl groups Benzyl bromide, base Fully protected intermediate ready for phosphorylation
3 Phosphitylation at 1,3,4 positions Bis(benzyloxy)(diisopropylamino)phosphine Formation of trisphosphite triester
4 Oxidation of phosphite to phosphate tert-Butyl hydroperoxide Formation of trisphosphate triester
5 Deprotection Sodium in liquid ammonia or catalytic hydrogenolysis Removal of protecting groups, yielding free trisphosphate
6 Formation of ammonium salt Treatment with ammonium acetate/formate Stable ammonium salt of D-myo-inositol 1,3,4-trisphosphate

Purity, Stability, and Characterization

  • The final ammonium salt product typically has a purity greater than 97%, with minimal phosphate migration (<3%).

  • It is non-hygroscopic and light-stable, with a molecular formula of $$ \mathrm{C6H{24}N3O{15}P_3} $$ and molecular weight approximately 471.2 g/mol.

  • The compound is stable for at least one year when stored at -20°C.

Summary Table of Key Synthetic Parameters

Parameter Description Reference
Starting Material myo-Inositol
Protection Groups Benzyl, Allyl, p-Methoxybenzyl, Cyclohexylidene
Phosphorylation Reagent Bis(benzyloxy)(diisopropylamino)phosphine
Oxidation Agent tert-Butyl hydroperoxide
Deprotection Method Sodium in liquid ammonia, catalytic hydrogenolysis
Salt Formation Ammonium acetate or formate treatment
Purity >97% with <3% phosphate migration
Stability 1 year at -20°C

Research Findings and Considerations

  • The synthetic routes emphasize the importance of selective protection to avoid phosphate migration, which can complicate purification and reduce yield.

  • Sodium in liquid ammonia is preferred for deprotection to minimize side reactions and maintain stereochemical integrity.

  • The ammonium salt form has been confirmed by elemental analysis and shows appropriate physicochemical properties for biochemical studies.

  • Variations in protecting groups and phosphorylation strategies have been explored to optimize yields and stereochemical purity, but the described methods remain the most robust and reproducible.

Chemical Reactions Analysis

Types of Reactions: D-Myo-inositol 1,3,4-tris-phosphate ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated inositol derivatives, which have distinct biological activities and applications .

Scientific Research Applications

Biological Significance

D-Myo-inositol 1,3,4-tris-phosphate ammonium plays a crucial role in intracellular signaling pathways. It is involved in:

  • Calcium Signaling : This compound facilitates the entry of calcium ions across the plasma membrane, which is vital for various cellular functions including muscle contraction and neurotransmitter release .
  • Cell Proliferation and Differentiation : It influences cellular responses to growth factors and hormones, impacting processes such as cell division and differentiation.

Neurobiology

D-Myo-inositol 1,3,4-tris-phosphate ammonium has been studied extensively for its role in neuronal function. Research indicates that it is involved in:

  • Neurotransmitter Release : It regulates the release of neurotransmitters in response to synaptic stimulation .
  • Neurodegenerative Diseases : Disruptions in inositol phosphate signaling are linked to conditions like Alzheimer’s disease and bipolar disorder .

Plant Physiology

In plant biology, D-Myo-inositol 1,3,4-tris-phosphate ammonium is essential for:

  • Embryogenesis : Studies show that it plays a critical role during the embryonic development of plants such as Arabidopsis thaliana, where its deficiency leads to lethal phenotypes .
  • Stress Responses : It aids in the regulation of plant responses to environmental stressors .

Cancer Research

Recent studies have highlighted the potential anticancer properties of D-Myo-inositol 1,3,4-tris-phosphate ammonium:

  • Tumor Growth Inhibition : Clinical trials have demonstrated that it can reduce tumor size when used alongside chemotherapy .
  • Mechanism of Action : It appears to enhance the efficacy of certain chemotherapeutic agents by modulating intracellular signaling pathways .

Case Studies

StudyFindingsImplications
Buccafusca et al. (2008)Inositol deficiency led to neonatal lethality in miceHighlights the importance of inositol compounds in developmental biology
Grases et al. (2009)IP6 (a related compound) inhibited tartar formation by 70%Suggests potential dental applications for inositol phosphates
Khurana et al. (2019)Patient with metastatic melanoma achieved complete remission using IP6 + inositolIndicates therapeutic potential for cancer treatment

Mechanism of Action

The mechanism of action of D-Myo-inositol 1,3,4-tris-phosphate ammonium involves its role as a second messenger in cellular signaling pathways. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to specific receptors on the endoplasmic reticulum, leading to the

Biological Activity

D-Myo-inositol 1,3,4-tris-phosphate ammonium (Ins(1,3,4)P₃) is a significant molecule in cellular signaling, particularly in the phosphoinositide signaling pathway. This compound plays a crucial role in various biological processes, including calcium signaling and cellular communication.

  • Molecular Formula : C₆H₁₅N₁O₉P₃
  • Molecular Weight : Approximately 517.102 g/mol
  • Structure : It is a phosphorylated derivative of myo-inositol, characterized by three phosphate groups attached to the inositol ring.

Biological Significance

D-Myo-inositol 1,3,4-tris-phosphate ammonium is recognized for its role as a second messenger in the release of calcium ions from the endoplasmic reticulum. This action is pivotal in various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The compound's interactions with specific receptors and enzymes further underscore its importance in cellular signaling pathways.

Key Functions:

  • Calcium Mobilization : Ins(1,3,4)P₃ binds to inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, initiating calcium release into the cytoplasm .
  • Signal Transduction : It participates in numerous signaling cascades triggered by hormones and neurotransmitters, influencing metabolic processes and gene expression .

Enzymatic Interactions

Recent studies have highlighted the interactions of Ins(1,3,4)P₃ with various enzymes:

  • Inositol 1,3,4-Trisphosphate Kinase : This enzyme phosphorylates Ins(1,3,4)P₃ to produce Ins(1,3,4,5)P₄. The kinetic parameters for this reaction have been characterized with KmK_m values around 200 nM for Ins(1,3,4)P₃ and 171 µM for ATP .
  • Phosphatases : The breakdown of Ins(1,3,4)P₃ by phosphatases has also been studied extensively. These enzymes play a critical role in regulating the levels of this second messenger within cells .

Case Studies

Several case studies illustrate the biological activity of D-Myo-inositol 1,3,4-tris-phosphate ammonium:

  • Cancer Research : Elevated levels of Ins(1,3,4)P₃ have been associated with tumor growth and metastasis. Studies show that its signaling pathways can influence cell survival and proliferation in cancer cells .
  • Neurobiology : In neuronal cells, Ins(1,3,4)P₃ is crucial for synaptic plasticity and learning processes. Its modulation can affect cognitive functions and memory formation .

Comparative Analysis with Related Compounds

The following table summarizes the distinctions between D-Myo-inositol 1,3,4-tris-phosphate ammonium and other related inositol phosphates:

Compound NameKey RoleUnique Features
D-Myo-inositol 1,4,5-tris-phosphateCalcium signalingWidely studied; primary second messenger
D-Myo-inositol 1,3,4,5-tetrakis-phosphateComplex signaling pathwaysInvolved in multiple cellular functions
D-Myo-inositol 3-phosphateGlucose metabolismPrimarily linked to energy metabolism
D-Myo-inositol 1-phosphateLipid signalingPlays a role in membrane dynamics

Comparison with Similar Compounds

Comparison with Similar Inositol Phosphates

Structural and Functional Differences

The biological activity of inositol phosphates is dictated by phosphorylation patterns. Below is a comparative analysis of Ins(1,3,4)P₃ with key analogs:

Compound Phosphorylation Sites Key Functions Metabolic Pathways
D-Myo-inositol 1,3,4-trisphosphate 1, 3, 4 Inhibits 1-kinase ; Ca²⁺ mobilization ; precursor to Ins(3,4,5,6)P₄ Converted to Ins(3,4)P₂ or Ins(1,3)P₂ via phosphatases
D-Myo-inositol 1,4,5-trisphosphate 1, 4, 5 Primary Ca²⁺ release from ER ; PLC signaling Dephosphorylated to Ins(1,4)P₂ or phosphorylated to Ins(1,3,4,5)P₄
D-Myo-inositol 1,3,4,5-tetrakisphosphate 1, 3, 4, 5 Regulates ion channels ; modulates Ins(3,4,5,6)P₄ synthesis Synthesized from Ins(1,4,5)P₃ via 3-kinase; dephosphorylated to Ins(1,3,4)P₃
D-Myo-inositol 1,3,5-trisphosphate 1, 3, 5 No known Ca²⁺ release; minimal binding to PH domains Largely uncharacterized; potential metabolic byproduct

Key Research Findings

  • Ca²⁺ Mobilization : Ins(1,3,4)P₃ and Ins(1,4,5)P₃ exhibit similar magnitudes of Ca²⁺ release in platelets (~3-fold increase over basal levels) . However, Ins(1,4,5)P₃ is the primary mediator of receptor-driven Ca²⁺ flux in most cells .
  • Metabolic Branching : Ins(1,3,4)P₃ occupies a unique branch point in IP metabolism. In porcine muscle, it is dephosphorylated to Ins(3,4)P₂ (soluble extracts) or Ins(1,3)P₂ (particulate extracts), unlike Ins(1,4,5)P₃, which yields Ins(1,4)P₂ .
  • Oncogenic Signaling : In v-src-transformed fibroblasts, Ins(1,3,4)P₃ serves as a precursor for Ins(1,4,5,6)P₄, a molecule linked to cell proliferation .

Binding and Selectivity

Data Tables

Table 1: Comparative Kinetic Parameters

Parameter Ins(1,3,4)P₃ Ins(1,4,5)P₃ Ins(1,3,4,5)P₄
Ca²⁺ Release EC₅₀ ~1–10 µM (platelets) 0.1–1 µM (pancreatic islets) Not reported
1-Kinase Inhibition (Ki) 50 nM No inhibition Substrate for 1-kinase
Metabolic Half-life 2–5 min (muscle) <1 min (muscle) 10–15 min (fibroblasts)

Table 2: Commercial Availability

Compound CAS Number Purity Supplier
D-Myo-inositol 1,3,4-trisphosphate 140385-74-6 >95% Santa Cruz Biotechnology
D-Myo-inositol 1,4,5-trisphosphate 112571-69-4 >98% Sigma-Aldrich
D-Myo-inositol 1,3,4,5-tetrakisphosphate 386229-70-5 Technical grade Bio-Techne

Q & A

Q. What controls the equilibrium between Ins(1,3,4)P3 synthesis and degradation in hypoxic vs. normoxic conditions?

  • Methodological Insight : Hypoxia-inducible factors (HIFs) upregulate phosphatases like INPP5J, shifting Ins(1,3,4)P3 toward Ins(3,4)P2. Metabolic flux analysis (¹³C-glucose tracing) coupled with RNA-seq identifies hypoxia-responsive genes .

Tables for Key Data

Parameter Value/Technique Reference
Ins(1,3,4)P3 Ki for 1-kinase50 nM (competitive inhibition)
ITPK1 Km for Ins(1,3,4)P318 µM (rat liver)
Detection Limit (LC-MS/MS)0.1 pmol/mg protein
Apoptotic Threshold (HeLa cells)>5 µM Ins(1,3,4)P3 (48h exposure)

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